[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine;hydrochloride
Overview
Description
AN3485 Hydrochloride is a benzoxaborole analog that functions as a Toll-Like Receptor (TLR) inhibitor. It has shown inhibitory activity against TLR2, TLR3, TLR4, and TLR5 with IC50 values ranging from 18 to 580 nM . This compound is primarily used in scientific research for its anti-inflammatory properties.
Scientific Research Applications
AN3485 Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of benzoxaborole analogs.
Biology: The compound is utilized to investigate the role of TLRs in immune responses.
Medicine: AN3485 Hydrochloride is studied for its potential therapeutic effects in treating inflammatory diseases by inhibiting TLR-mediated pathways.
Preparation Methods
The synthesis of AN3485 Hydrochloride involves several steps, including the preparation of the benzoxaborole core and subsequent functionalization to introduce the hydrochloride group. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
AN3485 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Mechanism of Action
AN3485 Hydrochloride exerts its effects by inhibiting Toll-Like Receptors (TLRs), which are involved in the activation of immune responses. By binding to TLR2, TLR3, TLR4, and TLR5, the compound prevents the receptors from triggering the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This inhibition reduces inflammation and modulates the immune response .
Comparison with Similar Compounds
AN3485 Hydrochloride is unique due to its benzoxaborole core and its broad inhibitory activity against multiple TLRs. Similar compounds include:
AN-3485: Another benzoxaborole analog with similar TLR inhibitory activity.
TLR Inhibitors: Compounds like TAK-242 and Eritoran, which specifically inhibit TLR4.
Benzoxaborole Derivatives: Other derivatives with varying degrees of TLR inhibition and different therapeutic potentials.
Properties
IUPAC Name |
[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BClNO3.ClH/c16-13-5-9(7-17)1-4-14(13)20-11-3-2-10-8-19-15(18)12(10)6-11;/h1-6,18H,7-8,17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFCWFBFRRZSRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)OC3=C(C=C(C=C3)CN)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BCl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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